molecular formula C16H15NO4 B8572651 Z-Phe-OH

Z-Phe-OH

Cat. No.: B8572651
M. Wt: 285.29 g/mol
InChI Key: QAGUVKYLCYSVQT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyloxycarbonyl-L-phenylalanine: , commonly known as Z-Phe-OH, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis and serves as a building block in the production of various peptides and proteins. The compound is characterized by its white to off-white solid appearance and has a molecular weight of 299.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Phe-OH is typically synthesized through the protection of the amino group of phenylalanine with a benzyloxycarbonyl (Z) group. The process involves the reaction of phenylalanine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Z-Phe-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Z-Phe-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Phe-OH involves its interaction with specific proteins and enzymes. The benzyloxycarbonyl group protects the amino group of phenylalanine, allowing selective reactions at other functional groups. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids .

Comparison with Similar Compounds

  • N-carbobenzyloxy-L-phenylalanine (Z-L-phenylalanine)
  • N-carbobenzyloxy-L-tryptophan (Z-L-tryptophan)
  • N-carbobenzyloxy-L-tyrosine (Z-L-tyrosine)

Comparison: Z-Phe-OH is unique due to its specific structure and the presence of the benzyloxycarbonyl group, which provides selective protection during peptide synthesis. Compared to other similar compounds, this compound offers distinct advantages in terms of stability and reactivity, making it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

(2S)-2-(phenoxycarbonylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C16H15NO4/c18-15(19)14(11-12-7-3-1-4-8-12)17-16(20)21-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m0/s1

InChI Key

QAGUVKYLCYSVQT-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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